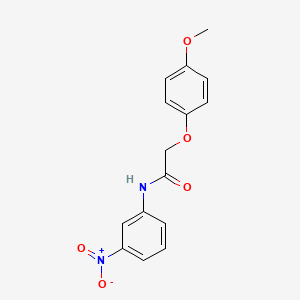

![molecular formula C22H35N3O B5520415 (3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)

(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), involves multiple steps starting from base chemicals like 4-hydroxypiperidine. Through a series of reactions including amine protection, acylation, and deprotection, the precursor compounds are synthesized with high yield. This process illustrates the complexity and efficiency needed in synthesizing compounds with specific functional groups and stereochemistry (Snyder et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine" is often confirmed through various analytical techniques such as NMR, IR, and mass spectrometry. These compounds exhibit complex structures with specific stereochemistry that significantly influences their chemical behavior and potential applications in medicinal chemistry (Fleck et al., 2003).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by their functional groups and molecular structure. For instance, the presence of the piperidine and azepane rings can facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions. These properties are critical in further chemical modifications and the synthesis of derivatives with potential biological activity (Tayade et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and can affect its behavior in biological systems or chemical reactions (Kukuljan et al., 2016).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for understanding the compound's behavior in chemical syntheses and potential applications. Studies on similar compounds provide insights into these aspects, guiding future research and application (Arai et al., 1998).

Scientific Research Applications

Synthetic Chemistry and Structural Properties

One area of application involves the synthesis and characterization of novel compounds. For instance, studies have explored the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the versatility of reactions involving chloral with amines. High-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformation of the observed products, highlighting the chemical's role in advancing synthetic methodologies (Issac & Tierney, 1996).

Biomedical Applications

Amine activators play a crucial role in biomedical applications, such as the curing of acrylic resins, with implications for denture resins and acrylic bone cements. The kinetics, mechanism, and activation energy of these reactions, alongside their biomedical relevance, have been extensively reviewed, emphasizing the compound's significance in developing materials for medical use (Vázquez, Levenfeld, & Román, 1998).

Environmental Science and Technology

In the context of environmental science, the application extends to the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, with amine-containing sorbents offering alternative solutions for PFAS control in municipal water and wastewater treatment. The review critically analyzes the development and application of these sorbents, shedding light on the crucial role of the compound in addressing contemporary environmental challenges (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Catalysis and Chemical Reactions

The compound's relevance is also evident in catalysis, particularly in the reductive amination processes employing hydrogen, which are critical for synthesizing primary, secondary, and tertiary alkyl amines. This area of research is vital for producing fine and bulk chemicals, pharmaceuticals, agrochemicals, and materials, demonstrating the compound's broad applicability in chemical synthesis and industrial processes (Irrgang & Kempe, 2020).

properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-1-[(3S)-3-(dimethylamino)azepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O/c1-23(2)21-10-6-7-13-25(18-21)22(26)16-19-11-14-24(15-12-19)17-20-8-4-3-5-9-20/h3-5,8-9,19,21H,6-7,10-18H2,1-2H3/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTSJXMWOMETER-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)

![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)

![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)

![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)

![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)

![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)

![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)

![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)